2-(3-Fluorophenyl)-2-morpholin-4-yl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone
Description
This compound features a fluorinated aromatic ring (3-fluorophenyl) attached to an ethanone backbone, which is further substituted with a morpholine ring and a propargyl-functionalized piperazine moiety. The propargyl group may enhance metabolic stability or enable click chemistry for bioconjugation .
Properties
IUPAC Name |
2-(3-fluorophenyl)-2-morpholin-4-yl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c1-2-6-21-7-9-23(10-8-21)19(24)18(22-11-13-25-14-12-22)16-4-3-5-17(20)15-16/h1,3-5,15,18H,6-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINMGSXDLVAPQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)C(C2=CC(=CC=C2)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-Fluorophenyl)-2-morpholin-4-yl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone , with the CAS number 1385289-15-5 , is a novel chemical entity that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 345.4 g/mol . The structure includes a morpholine ring and a fluorophenyl group, which are significant in modulating its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄FN₃O₂ |
| Molecular Weight | 345.4 g/mol |
| CAS Number | 1385289-15-5 |
| Chemical Structure | Chemical Structure |
Research indicates that compounds containing morpholine and fluorinated phenyl groups exhibit significant inhibition of monoamine oxidase (MAO), particularly the MAO-B isoform. This inhibition is crucial for the treatment of neurological disorders such as Parkinson's disease and depression.
Key Findings:
- Selective Inhibition of MAO-B : The compound demonstrated a potent inhibitory effect on recombinant human MAO-B, with an IC₅₀ value of 0.087 μM and a selectivity index (SI) of 517.2 . This suggests a strong preference for MAO-B over MAO-A, making it a potential candidate for treating conditions associated with MAO-B dysregulation .
- Acetylcholinesterase Activity : The compound also exhibited moderate inhibition of acetylcholinesterase (AChE), with IC₅₀ values ranging from 24 to 54 μM across different analogs. This dual activity could enhance cognitive function by increasing acetylcholine levels while modulating monoamine neurotransmitters .
Case Studies and Research Insights
Several studies have evaluated the biological activity of similar compounds, providing insights into the potential therapeutic applications of this compound.
- Study on Fluorinated Chalcones : A study synthesized various fluorinated chalcones containing morpholine and evaluated their effects on MAO-A, MAO-B, and AChE activities. The results indicated that morpholine-containing compounds were highly selective for MAO-B and showed good blood-brain barrier permeability, suggesting their suitability for central nervous system applications .
- Molecular Dynamics Simulations : Induced fit docking and molecular dynamics simulations further validated the binding affinity and selectivity of the compound towards MAO-B, indicating a promising pharmacokinetic profile .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
The table below highlights key structural differences and similarities:
*Estimated based on molecular formula.
Key Observations:
- Fluorophenyl Position: The 3-fluorophenyl group in the target compound distinguishes it from analogs with 4-fluorophenyl or fluorophenoxy substituents (e.g., ). The position of fluorine influences electronic properties and target binding .
- Piperazine Modifications : The propargyl group in the target compound is unique compared to indole-carbonyl (), trifluoromethyl-benzyl (), or pyrimidine () substitutions. Propargyl groups may improve membrane permeability or enable modular synthesis .
- Morpholine vs. Other Heterocycles: Morpholine contributes to solubility and hydrogen-bonding capacity, contrasting with simpler ethanones lacking heterocyclic substituents (e.g., ).
Comparison with Analogous Syntheses:
- MK47 (2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone): Synthesized via HOBt/TBTU-mediated coupling of 2-(thiophen-2-yl)acetic acid with piperazine .
- Fluorophenoxy-Piperazine Derivatives: Employ sulfonyl chloride or pyrimidine coupling under reflux conditions ().
Pharmacological and Physicochemical Properties
Solubility and Lipophilicity:
- The target compound’s morpholine and propargyl groups likely enhance aqueous solubility compared to purely aromatic analogs like (logP ~3.5 predicted).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
